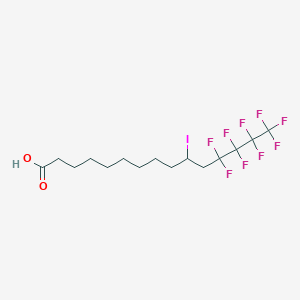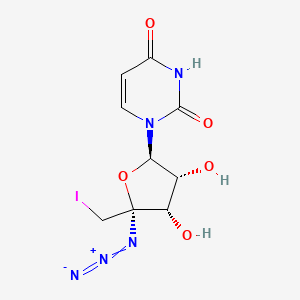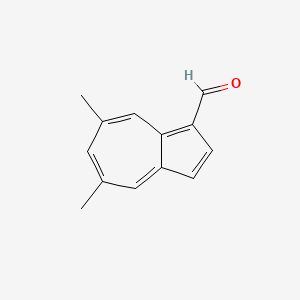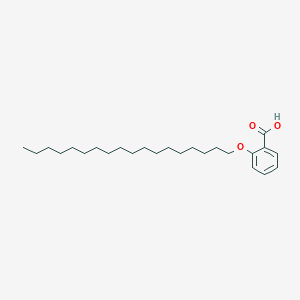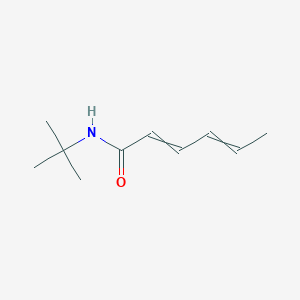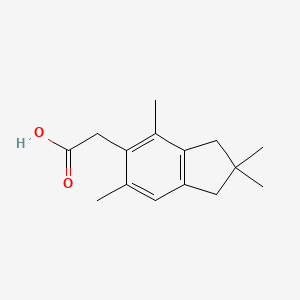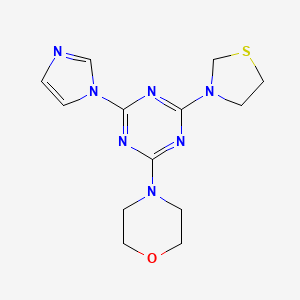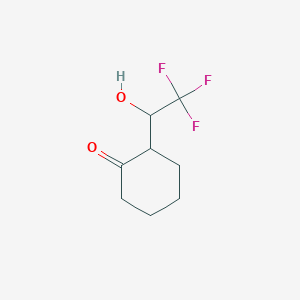
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is an organic compound with the molecular formula C8H11F3O2 It is a derivative of cyclohexanone, where a trifluoromethyl group and a hydroxyl group are attached to the second carbon of the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- typically involves the reaction of cyclohexanone with a trifluoromethylating agent and a hydroxylating agent under controlled conditions. One common method is the reaction of cyclohexanone with trifluoroacetaldehyde in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2,2-trifluoro-1-oxoethyl)cyclohexanone or 2-(2,2,2-trifluoro-1-carboxyethyl)cyclohexanone.
Reduction: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 2-(1-hydroxyethyl)-: Similar structure but lacks the trifluoromethyl group.
Cyclohexanone, 2-(2,2,2-trifluoro-1-oxoethyl)-: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclohexanone, 2-(2,2,2-trifluoro-1-carboxyethyl)-: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is unique due to the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with biological molecules.
Propiedades
Número CAS |
138249-74-8 |
|---|---|
Fórmula molecular |
C8H11F3O2 |
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5,7,13H,1-4H2 |
Clave InChI |
QYKJWBGZUCBSKG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


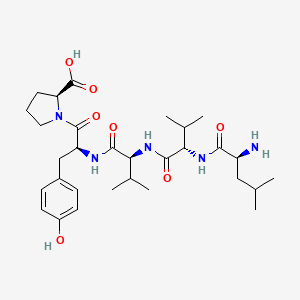
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
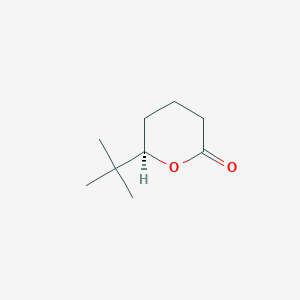
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
